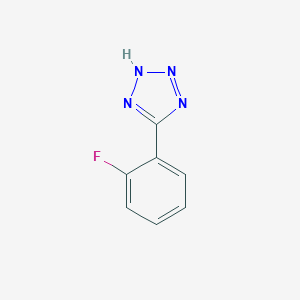

5-(2-Fluorophenyl)-1H-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFGTMYIGSTCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344368 | |

| Record name | 5-(2-Fluorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50907-19-2 | |

| Record name | 5-(2-Fluorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-fluorophenyl)-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Tetrazole Moiety in Modern Chemistry

An In-depth Technical Guide to 5-(2-Fluorophenyl)-1H-tetrazole

The tetrazole ring system, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, stands as a cornerstone in medicinal chemistry and materials science.[1] Though not found in nature, its synthetic derivatives are prolific, primarily because the 1H-tetrazole group is a well-established bioisostere for the carboxylic acid functional group.[1][2][3] This substitution often enhances metabolic stability and lipophilicity while maintaining a similar pKa, making it a highly valuable motif in drug design.[3]

This guide focuses on a specific, high-value derivative: This compound . This compound is not just a subject of academic interest but a critical intermediate in the synthesis of major pharmaceuticals.[4][5] Its primary claim to fame is its role as a key building block for Losartan, a widely prescribed angiotensin II receptor antagonist used to treat hypertension.[5] Understanding the structure, properties, and synthesis of this molecule is therefore crucial for researchers and professionals in organic synthesis and drug development.

Physicochemical and Structural Properties

This compound is a white to pale beige solid organic compound.[6] The core structure consists of a tetrazole ring attached at the 5-position to a phenyl ring, which is substituted with a fluorine atom at the ortho- (2-) position. The presence of the acidic proton on the tetrazole ring allows for the existence of two tautomeric forms, 1H and 2H, which can influence its reactivity and biological interactions.[1][7]

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 50907-19-2 | [4][8] |

| Molecular Formula | C₇H₅FN₄ | [8] |

| Molecular Weight | 164.14 g/mol | [8] |

| Physical Form | Solid, Pale Beige | [6] |

| Melting Point | >158 °C (with decomposition) | [6] |

| pKa (Predicted) | 3.70 ± 0.10 | [8] |

| Solubility | Slightly soluble in Methanol | [6] |

| Storage | Ambient temperatures, -20°C Freezer for long-term | [6][8] |

Optimized Synthesis Protocol: A Safer, More Efficient Approach

The synthesis of 5-substituted-1H-tetrazoles is typically achieved via a [3+2] cycloaddition reaction between a nitrile and an azide source. While early methods for this compound involved refluxing 2-fluorobenzonitrile with sodium azide and acetic acid, this approach is hazardous for large-scale production due to the in-situ generation of hydrazoic acid (HN₃), which is highly toxic and explosive.[5]

A superior, field-proven method has been developed that mitigates these risks while improving yield and purity.[5] This process utilizes triethylammonium chloride to generate triethylammonium azide in situ, a much safer azide source than hydrazoic acid.

Causality in Experimental Design:

-

Reagent Choice: 2-Fluorobenzonitrile is the logical starting material. Sodium azide serves as the nitrogen source for the tetrazole ring. The key innovation is the use of triethylammonium chloride. It reacts with sodium azide to form triethylammonium azide, which is less volatile and explosive than hydrazoic acid.

-

Solvent: Toluene is used as the solvent. It allows for reflux at a sufficiently high temperature to drive the reaction without the high boiling points and potential side reactions associated with solvents like DMF.

-

Reaction Time & Yield: This improved method drastically reduces the reaction time from two days to 8-10 hours and increases the yield to approximately 93%, with high HPLC purity (99.6%).[5]

Step-by-Step Synthesis Methodology

-

Reactor Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluorobenzonitrile (1.0 eq).

-

Reagent Addition: Add sodium azide (NaN₃, ~1.5 eq) and triethylammonium chloride (Et₃N·HCl, ~1.5 eq).

-

Solvent Addition: Add toluene as the solvent. The volume should be sufficient to ensure effective stirring and heat transfer.

-

Reaction: Heat the mixture to reflux (approximately 110-111 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed (typically 8-10 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully add water and adjust the pH to be acidic (e.g., with HCl) to protonate the tetrazole.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization to yield this compound as a solid.

Synthesis Workflow Diagram

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. vuir.vu.edu.au [vuir.vu.edu.au]

- 4. scbt.com [scbt.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound CAS#: [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Page loading... [wap.guidechem.com]

5-(2-Fluorophenyl)-1H-tetrazole CAS number and molecular weight

An In-Depth Technical Guide to 5-(2-Fluorophenyl)-1H-tetrazole: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern pharmacology. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's fundamental properties, advanced synthesis protocols, and its significant role as a building block for therapeutic agents. We will explore the causality behind synthetic choices, the compound's validated applications, and the broader context of tetrazole chemistry in medicine.

Core Compound Identification and Properties

This compound is a substituted aromatic tetrazole. The tetrazole ring is a metabolically stable isostere for the carboxylic acid group, a feature extensively leveraged in drug design to enhance pharmacokinetic profiles such as lipophilicity and metabolic resistance.[1][2] The strategic placement of a fluorine atom on the phenyl ring further modulates the electronic and steric properties, influencing its reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50907-19-2 | [3][4] |

| Molecular Formula | C₇H₅FN₄ | [3] |

| Molecular Weight | 164.14 g/mol | [3] |

| Appearance | Pale Beige Solid | [5] |

| Melting Point | >158°C (decomposes) | [5] |

| pKa (Predicted) | 3.70 ± 0.10 | [3] |

| Storage | Ambient temperatures, -20°C for long-term | [3][5] |

Synthesis and Mechanistic Insights

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved via a [3+2] cycloaddition reaction between a nitrile and an azide source.[6] For this compound, the primary starting material is 2-fluorobenzonitrile.

Evolution of Synthetic Protocols

Early methods for this conversion involved refluxing 2-fluorobenzonitrile with sodium azide in the presence of acids like acetic acid.[7] However, this approach is hazardous for large-scale synthesis due to the in situ generation of hydrazoic acid (HN₃), a highly toxic and explosive substance.[7] Subsequent protocols utilized organotin reagents like tributyltin azide, but these methods suffer from long reaction times and the challenge of removing highly toxic tin byproducts, a critical requirement for pharmaceutical-grade purity.[7]

An Improved, Safer Synthesis Protocol

A significantly improved and safer method has been developed, which avoids the direct formation of hydrazoic acid and the use of organotin compounds.[7][8] This procedure utilizes triethylammonium chloride in conjunction with sodium azide. In situ, these reagents form triethylammonium azide, which then reacts with the nitrile. This method is advantageous due to its shorter reaction times, milder conditions, and enhanced safety profile, yielding a product of high purity (99.6% by HPLC).[7]

Caption: Improved synthesis workflow for this compound.

Core Application: Intermediate for Losartan Synthesis

The primary industrial application of this compound is its role as a key intermediate in the synthesis of Losartan .[4][7] Losartan is a potent and selective non-peptide angiotensin II receptor antagonist, widely prescribed for the treatment of hypertension.[7]

The synthesis strategy involves a crucial cross-coupling reaction. The this compound is reacted with a Grignard reagent, such as p-tolylmagnesium bromide. In this reaction, the fluorophenyl group acts as a leaving group, and the tolyl group is installed to create the biphenyl scaffold essential for Losartan's activity. This approach provides the desired biphenyl tetrazole intermediate in excellent purity, which is then further elaborated to yield the final active pharmaceutical ingredient (API).[7]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of 5-(2-Fluorophenyl)-1H-tetrazole: A Technical Guide

Introduction

5-(2-Fluorophenyl)-1H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The tetrazole ring serves as a stable, non-classical bioisostere for the carboxylic acid group, enhancing metabolic stability and lipophilicity in drug candidates. The inclusion of a 2-fluorophenyl moiety introduces specific electronic and conformational constraints that can modulate biological activity and material properties. Accurate structural elucidation and purity assessment are paramount for any research or development application, making a thorough understanding of its spectroscopic signature essential.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a self-validating system, this document explains the causality behind experimental choices and provides detailed protocols, enabling researchers to confidently acquire, interpret, and verify the spectroscopic profile of this important molecule. While a complete dataset for this specific isomer is not collated in a single repository, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust and predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for 5-substituted-1H-tetrazoles due to its excellent solubilizing power and the ability to observe the exchangeable N-H proton of the tetrazole ring.[1]

¹H NMR Spectroscopy: Predicted Data & Interpretation

The ¹H NMR spectrum is defined by the signals from the aromatic protons of the 2-fluorophenyl ring and the acidic proton of the tetrazole ring. The ortho-position of the fluorine atom creates a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings.

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~16.9 | Broad Singlet (br s) | - | 1H, N-H (Tetrazole) |

| ~7.9-8.0 | Multiplet (m) | - | 1H, Ar-H (H6) |

| ~7.6-7.7 | Multiplet (m) | - | 1H, Ar-H (H4) |

| ~7.4-7.5 | Multiplet (m) | - | 2H, Ar-H (H3, H5) |

Interpretation:

-

N-H Proton: The tetrazole N-H proton is expected to appear as a broad singlet at a very downfield chemical shift (~16-17 ppm) in DMSO-d₆.[1] This significant deshielding is characteristic of acidic protons involved in hydrogen bonding with the sulfoxide group of the solvent. Its broadness is due to chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms.

-

Aromatic Protons: The four protons on the 2-fluorophenyl ring will exhibit complex multiplets. The proton ortho to the tetrazole ring (H6) is expected to be the most deshielded due to the anisotropic effect of the heterocyclic ring. The fluorine atom will induce both ortho (~7-9 Hz) and meta (~5-6 Hz) couplings, further splitting the signals of H3 and H4, respectively. The signals will likely overlap, requiring 2D NMR techniques like COSY for unambiguous assignment. The expected pattern is based on data from analogous compounds like 5-(2-chlorophenyl)-1H-tetrazole and 5-(2-bromophenyl)-1H-tetrazole.[1]

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The ¹³C NMR spectrum, particularly with ¹⁹F coupling, provides definitive evidence for the substitution pattern. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F).

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~162 (d) | Doublet | ¹JC-F ≈ 250 | C-F (C2') |

| ~155 | Singlet | - | C5 (Tetrazole) |

| ~133 (d) | Doublet | ³JC-F ≈ 8 | C4' |

| ~132 (d) | Doublet | ⁴JC-F ≈ 3 | C6' |

| ~125 (d) | Doublet | ³JC-F ≈ 4 | C5' |

| ~117 (d) | Doublet | ²JC-F ≈ 22 | C3' |

| ~115 (d) | Doublet | ²JC-F ≈ 15 | C1' |

Interpretation:

-

Tetrazole Carbon (C5): The carbon of the tetrazole ring is expected around 155 ppm, consistent with other 5-aryl tetrazoles.[1]

-

Fluorinated Carbon (C2'): The most characteristic signal is the doublet for C2' at a downfield position (~162 ppm) with a very large one-bond C-F coupling constant of approximately 250 Hz. This is unambiguous proof of the fluorine's position. This prediction is strongly supported by data from 5-(4-fluorophenyl)-1H-tetrazole, which shows a similar large coupling for its C4' carbon.[1]

-

Other Aromatic Carbons: The remaining aromatic carbons will appear as doublets due to two-, three-, and four-bond couplings with the fluorine atom (²JC-F, ³JC-F, ⁴JC-F), with magnitudes decreasing with the number of bonds. The ipso-carbon (C1'), attached to the tetrazole ring, will be significantly shielded and split by the fluorine.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range from -2 to 18 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from 0 to 180 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and key vibrational modes within the molecule. The spectrum is typically acquired on a solid sample using KBr pellets or an Attenuated Total Reflectance (ATR) accessory.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-2500 | Broad, Medium | N-H stretching (hydrogen-bonded) |

| ~3080 | Medium-Weak | C-H stretching (Aromatic) |

| ~1610, 1580, 1490 | Medium-Strong | C=C and C=N stretching (Aromatic & Tetrazole rings) |

| ~1240 | Strong | C-F stretching |

| 1100-1000 | Medium | Tetrazole ring breathing/vibrations |

| ~760 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

Interpretation:

-

N-H Stretch: A very broad absorption band in the 3100-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded N-H stretch of the tetrazole ring in the solid state.

-

Ring Vibrations: The absorptions between 1610 and 1490 cm⁻¹ are characteristic of the stretching vibrations of the C=C bonds in the phenyl ring and the C=N and N=N bonds within the tetrazole ring.[1]

-

C-F Stretch: A strong, sharp absorption is expected around 1240 cm⁻¹ corresponding to the C-F stretching vibration, confirming the presence of the fluorine substituent.

-

Out-of-Plane Bending: A strong band around 760 cm⁻¹ is indicative of the C-H out-of-plane bending for an ortho-disubstituted benzene ring.

Experimental Protocol: FT-IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the FT-IR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds.

Caption: Predicted ESI(-) fragmentation pathway.

Predicted Mass Spectrum Data & Interpretation

-

Molecular Ion: In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated molecule, [M-H]⁻, at m/z 163.04. The calculated exact mass for C₇H₄FN₄⁻ is 163.0429, and high-resolution mass spectrometry (HRMS) should confirm this elemental composition.

-

Fragmentation: The most characteristic fragmentation pathway for 5-substituted-1H-tetrazoles in negative ion ESI-MS/MS is the loss of a neutral nitrogen molecule (N₂, 28 Da).[2]

-

[M-H-N₂]⁻: A major fragment ion is therefore expected at m/z 135.04, corresponding to the loss of N₂ from the deprotonated parent ion. This fragmentation is a key diagnostic tool for the tetrazole ring system. Further fragmentation could occur, but this initial loss is the most significant.

-

Experimental Protocol: LC-MS (ESI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as methanol/water (50:50).

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap for HRMS).

-

Method Parameters:

-

Ionization Mode: ESI, Negative.

-

Infusion: Directly infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan: Acquire full scan mass spectra over a range of m/z 50-300.

-

MS/MS: Select the [M-H]⁻ ion (m/z 163) for collision-induced dissociation (CID) to observe the fragmentation pattern.

-

-

Data Analysis: Analyze the resulting spectra to identify the molecular ion and key fragment ions. Use the accurate mass data to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. The combination of ¹H and ¹³C NMR, particularly observing the characteristic ¹JC-F coupling, confirms the specific isomeric structure. FT-IR spectroscopy validates the presence of key functional groups, including the tetrazole N-H and the C-F bond. Finally, mass spectrometry confirms the molecular weight and reveals the diagnostic loss of N₂ characteristic of the tetrazole moiety. By following the detailed protocols and understanding the principles of interpretation, researchers can ensure the structural integrity of their material, a critical step for any subsequent application.

References

-

Gomha, S. M., et al. (2017). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 22(7), 1059. Available at: [Link]

-

Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Available at: [Link]

-

Digambar, K. B., et al. (2014). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Letters of Chemistry, Physics and Astronomy, 30, 78-88. Available at: [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]

-

NIST. (n.d.). 1H-Tetrazole, 5-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]

Sources

Tautomerism in 5-Substituted-1H-Tetrazoles: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

The tetrazole moiety is a cornerstone in modern medicinal chemistry, largely due to its role as a bioisosteric replacement for the carboxylic acid group in a multitude of clinically significant drugs.[1][2] A critical, yet often nuanced, aspect of its chemical behavior is the phenomenon of tautomerism. This guide provides an in-depth exploration of the prototropic tautomerism in 5-substituted-1H-tetrazoles, a dynamic equilibrium between the 1H and 2H tautomeric forms. We will dissect the fundamental principles governing this equilibrium, including the profound influence of substituents, solvent polarity, and pH. Furthermore, this document will serve as a practical resource by detailing the key analytical techniques and experimental protocols employed to characterize and quantify these tautomeric populations. A thorough understanding of this tautomerism is paramount for researchers and drug development professionals, as the predominant tautomer can significantly impact a molecule's physicochemical properties, such as pKa and lipophilicity, and ultimately, its biological activity and pharmacokinetic profile.

The Dichotomy of Tetrazole Tautomers: 1H vs. 2H

5-Substituted tetrazoles with a free N-H bond exist as a dynamic equilibrium between two primary tautomeric forms: the 1H-tetrazole and the 2H-tetrazole.[3][4] This prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the tetrazole ring.[4] While both are aromatic systems with 6 π-electrons, their electronic distribution and, consequently, their chemical and physical properties, can differ significantly.[5][6]

The 1H-tautomer has the hydrogen atom attached to the N1 position, while in the 2H-tautomer, the hydrogen resides on the N2 position.[4] A third potential isomer, the 5H-tetrazole, is nonaromatic and energetically unfavorable, and thus has not been experimentally observed.[6][7][8] The interplay between the 1H and 2H forms is a delicate balance, tipped by a variety of internal and external factors. Generally, the 1H tautomer is more prevalent in the solid state and in polar solvents, whereas the 2H form is often more stable in the gas phase.[3][7][9]

Caption: Prototropic tautomerism in 5-substituted tetrazoles.

Factors Governing the Tautomeric Equilibrium

The precise ratio of the 1H and 2H tautomers is not static but is rather a function of the molecule's environment and its intrinsic electronic properties. Understanding these influencing factors is crucial for predicting and controlling the behavior of tetrazole-containing compounds.

The Role of the 5-Substituent

The electronic nature of the substituent at the C5 position exerts a significant influence on the tautomeric equilibrium. Both the inductive and resonance effects of the substituent can alter the electron density within the tetrazole ring, thereby stabilizing one tautomer over the other.

-

Electron-donating groups (EDGs) , such as alkyl or amino groups, tend to increase the electron density in the ring. This can lead to a preference for the 1H tautomer.

-

Electron-withdrawing groups (EWGs) , such as nitro or carboxyl groups, decrease the electron density in the ring. This can shift the equilibrium towards the 2H tautomer.

The steric bulk of the substituent can also play a role, although it is generally considered a secondary effect compared to electronic influences.

Solvent Effects: A Matter of Polarity

The polarity of the solvent is a critical determinant of the tautomeric preference.[10][11]

-

Polar solvents , particularly those capable of hydrogen bonding, tend to favor the more polar 1H-tautomer.[7][9] These solvents can effectively solvate and stabilize the 1H form through dipole-dipole interactions and hydrogen bonds.

-

Nonpolar solvents provide a less stabilizing environment for the polar 1H tautomer, often leading to an increased population of the less polar 2H-tautomer.[11]

The Influence of pH and Acidity

5-Substituted-1H-tetrazoles are acidic compounds, with pKa values that are comparable to carboxylic acids, making them effective bioisosteres.[1][2] The pKa of the tetrazole is itself influenced by the tautomeric equilibrium, as the two tautomers exhibit different acidities. The deprotonation of either tautomer leads to the formation of a common tetrazolate anion, in which the negative charge is delocalized over the ring system. The position of this equilibrium, and thus the overall observed pKa, is dependent on the relative stabilities of the neutral 1H and 2H tautomers. Changes in pH will, therefore, shift the equilibrium between the protonated tautomers and the deprotonated anion.

Analytical Characterization of Tautomers

A variety of analytical techniques can be employed to investigate and quantify the tautomeric populations of 5-substituted tetrazoles. The choice of method often depends on the phase of the sample (solid, solution) and the specific information required.

| Analytical Technique | Phase | Key Information Provided | Strengths | Limitations |

| NMR Spectroscopy | Solution | Tautomeric ratio, structural elucidation of individual tautomers.[9][11] | Provides quantitative data in solution, non-destructive. | Time-averaged spectra may be observed if interconversion is fast on the NMR timescale. |

| X-ray Crystallography | Solid | Unambiguous determination of the tautomeric form in the crystal lattice. | Provides definitive structural information. | Only reflects the solid-state structure, which may differ from the solution-state equilibrium. |

| Computational Chemistry | Gas/Solution | Relative energies and stabilities of tautomers, prediction of spectroscopic properties.[5][7][12] | Offers insights into the intrinsic factors governing tautomerism. | Accuracy is dependent on the level of theory and computational model used. |

| Infrared Spectroscopy | Solid/Solution | Vibrational modes characteristic of each tautomer.[13] | Can be used for both qualitative and quantitative analysis. | Peak overlap can complicate interpretation. |

Implications in Drug Design and Development

The tautomeric state of a 5-substituted tetrazole is not merely an academic curiosity; it has profound implications for the drug-like properties of a molecule.

Caption: Impact of tautomerism on key drug properties.

-

pKa and Ionization: As the two tautomers have different acidities, the predominant form will dictate the overall pKa of the molecule. This, in turn, affects the ionization state at physiological pH, which is a critical factor for solubility, permeability, and target engagement.

-

Lipophilicity: The 1H and 2H tautomers generally exhibit different polarities. Consequently, the tautomeric equilibrium influences the molecule's lipophilicity (LogP/LogD), which is a key parameter for membrane permeability and distribution within the body.

-

Receptor Binding: The precise three-dimensional arrangement of hydrogen bond donors and acceptors is crucial for molecular recognition at the target receptor. A shift in the tautomeric form can alter the hydrogen bonding pattern, leading to significant changes in binding affinity and biological activity.

-

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid.[3] However, the accessibility of the different nitrogen atoms in each tautomer to metabolic enzymes could potentially influence the metabolic profile of the drug.

Experimental Protocol: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

This protocol outlines a general procedure for determining the tautomeric ratio of a 5-substituted-1H-tetrazole in solution using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Objective: To quantify the relative populations of the 1H and 2H tautomers of a given 5-substituted-1H-tetrazole in a specified solvent.

Materials:

-

5-substituted-1H-tetrazole sample

-

Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 5-substituted-1H-tetrazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Rationale: The choice of solvent is critical as it can influence the tautomeric equilibrium. It is advisable to perform the experiment in multiple solvents of varying polarity to assess this effect.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to ensure optimal resolution and lineshape.

-

Acquire a standard ¹H NMR spectrum. Rationale: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which is essential for accurate integration.

-

Ensure the spectral width is adequate to encompass all relevant proton signals.

-

-

Data Processing and Analysis:

-

Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

-

Phase the resulting spectrum and perform a baseline correction.

-

Identify the distinct proton signals corresponding to the 1H and 2H tautomers. Rationale: The chemical shifts of protons on or near the tetrazole ring will differ between the two tautomers. Two-dimensional NMR techniques, such as HMBC and HSQC, can be employed for unambiguous signal assignment if necessary.

-

Carefully integrate the well-resolved signals corresponding to each tautomer. Self-validation: To ensure accuracy, integrate multiple, non-overlapping signals for each tautomer if available, and verify that they yield a consistent ratio.

-

Calculate the tautomeric ratio by comparing the integral values. For example, if a proton signal for the 1H tautomer has an integral of I_1H and a corresponding proton signal for the 2H tautomer has an integral of I_2H, the molar ratio is 1H : 2H = I_1H : I_2H.

-

-

Reporting:

-

Report the determined tautomeric ratio along with the specific solvent and temperature at which the measurement was performed.

-

Conclusion

The tautomerism of 5-substituted-1H-tetrazoles is a fundamental aspect of their chemistry with far-reaching consequences in drug discovery and development. A comprehensive understanding of the factors that govern the delicate balance between the 1H and 2H tautomers is indispensable for the rational design of novel therapeutics. By leveraging the analytical techniques and experimental protocols outlined in this guide, researchers can effectively characterize and, to some extent, control the tautomeric behavior of these important heterocyclic compounds, thereby optimizing their physicochemical and pharmacological properties for enhanced clinical success.

References

- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Who we serve.

- Oziminski, W. P., & Ramsden, C. A. (2021).

- Computational Study of C-Substituted Tetrazole Tautomers: Magnetic and Structural Based Degree of Aromaticity. (2015). International Journal of Science and Research (IJSR).

- Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. (n.d.).

- Tetrazoles via Multicomponent Reactions. (n.d.). PubMed Central.

- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (n.d.). PubMed Central.

- 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.

- A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). SciELO.

- Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. (n.d.). The Journal of Organic Chemistry.

- NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles. (n.d.).

- A Comparative Guide to 1H- and 2H-Tetrazole Tautomers in Synthetic Chemistry. (n.d.). Benchchem.

- 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles 1-5. (n.d.).

- NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles. (2010).

- The two possible tautomers of 5-substituted tetrazoles. (n.d.).

- Carbon-13 Magnetic Resonance Studies of Azoles. Tautomerism, Shift. (n.d.).

- Tetrazole. (n.d.). Wikipedia.

- Tautomeric equilibrium and hydrogen shifts of tetrazole in the gas phase and in solution. (n.d.). Journal of the American Chemical Society.

- Molecular orbital studies of tautomerism in tetrazole. (n.d.). The Journal of Physical Chemistry.

- Tetrazole acetic acid: tautomers, conformers, and isomeriz

- Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. (n.d.).

- Tautomeric forms of tetrazole. (n.d.).

- Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. (n.d.).

- Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (n.d.). MDPI.

- 5 Tautomerism and thermal decomposition mechanism of tetrazole by high-level ab initio study. Source: Adapted from Kiselev et al.. (n.d.).

- 1H- and 2H- tautomers of 5-chlorotetrazole, with atom numbering. (n.d.).

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Source not specified.

- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (n.d.).

- Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. (n.d.). The Journal of Physical Chemistry.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsr.net [ijsr.net]

- 6. Tetrazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. d-nb.info [d-nb.info]

- 13. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Carboxylic Acids with Tetrazoles

Abstract

In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of drug design, aimed at optimizing a molecule's pharmacological profile. One of the most common and successful examples of this strategy is the bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole.[1] This in-depth guide provides a comparative analysis of these two critical acidic functional groups, offering field-proven insights, experimental data, and validated protocols to inform rational drug design for researchers, scientists, and drug development professionals. We will explore the nuanced differences in physicochemical properties, delve into synthetic methodologies, and examine a landmark case study to illustrate the tangible benefits and considerations of this powerful bioisosteric swap.

The Principle of Bioisosterism: Beyond Structural Mimicry

Bioisosterism is the concept of exchanging atoms or groups within a molecule that exhibit similar physicochemical properties, with the goal of producing broadly similar biological effects.[2] However, a successful bioisosteric replacement is not merely about swapping one group for another of a similar size or shape. The true art lies in understanding the subtle yet significant differences between the isosteres and leveraging them to overcome specific liabilities of a lead compound, such as metabolic instability, poor membrane permeability, or toxicity.[3][4]

The replacement of a carboxylic acid with a tetrazole ring is a classic example of non-classical bioisosterism.[5] While both are acidic and largely ionized at physiological pH, their differences in lipophilicity, metabolic fate, and hydrogen bonding patterns can profoundly alter a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6]

Caption: Bioisosteric relationship between carboxylic acid and tetrazole.

A Head-to-Head Comparison of Physicochemical Properties

The rationale for replacing a carboxylic acid with a tetrazole hinges on the comparative analysis of their core properties. While both can form critical ionic interactions with biological targets, their profiles are distinct.[1][7] The tetrazole ring delocalizes its negative charge over a larger, five-membered aromatic system compared to the carboxylate anion.[1]

| Property | Carboxylic Acid | 5-Substituted Tetrazole | Key Implications for Drug Design |

| Acidity (pKa) | ~4.0 - 5.0[1] | ~4.5 - 5.1[1][2][8] | Both are predominantly ionized at physiological pH (~7.4), allowing the tetrazole to effectively mimic the carboxylate's ability to form ionic bonds with target receptors.[8] |

| Lipophilicity (logD) | Lower | Higher | The tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate.[6] This can improve membrane permeability and oral absorption.[1][9] |

| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor and has multiple N atoms as acceptors. | The hydrogen-bond environment around tetrazolates extends further than for carboxylates.[2][10] This can lead to stronger interactions but also a higher desolvation penalty, which may counteract gains in permeability from lipophilicity.[1][11][12] |

| Metabolic Stability | Susceptible to Phase II conjugation (e.g., acyl glucuronidation), which can lead to reactive metabolites and toxicity.[4][10] | Generally resistant to common metabolic pathways.[6][9] Can undergo N-glucuronidation, but the resulting adducts are typically less reactive and not linked to toxicity.[2] | A primary driver for the switch is to enhance metabolic stability, increase half-life, and reduce the risk of metabolism-related toxicity.[1][13] |

| Size & Geometry | Planar | Planar, but slightly larger.[2] | The tetrazole ring is larger, which requires sufficient space in the target's binding pocket. The H-bond environment also extends further from the molecule's core by about 1.2 Å.[10] |

Synthetic Strategies: The [3+2] Cycloaddition

The most prevalent and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[5][14] Modern iterations of this reaction often utilize zinc salts as catalysts in water, offering a safer, more efficient, and environmentally friendly alternative to older methods that used hazardous reagents like tin azides or strong acids.[14][15]

Caption: General workflow for the synthesis of 5-substituted tetrazoles.

Experimental Protocol: Zinc-Catalyzed Tetrazole Synthesis from Nitriles

This protocol is adapted from the method developed by Demko and Sharpless, which is noted for its safety and broad substrate scope.[14][15]

Objective: To synthesize a 5-substituted-1H-tetrazole from its corresponding nitrile precursor.

Methodology:

-

Reagent Setup: In a suitable reaction vessel, combine the nitrile (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and zinc bromide (ZnBr₂, 1.0-1.5 eq).

-

Solvent Addition: Add deionized water to the mixture. The concentration can vary, but a common starting point is 2M with respect to the nitrile.

-

Reaction: Heat the reaction mixture with vigorous stirring. Temperatures can range from 100°C to 170°C, often facilitated by microwave irradiation for faster reaction times. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup & Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and acidify to a pH of ~1-2 using a strong acid (e.g., 6N HCl). This step protonates the tetrazolate anion.

-

The product may precipitate upon acidification. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product as necessary via recrystallization or column chromatography.

Causality Note: The use of zinc bromide serves a dual purpose: it acts as a Lewis acid to activate the nitrile towards nucleophilic attack by the azide and helps maintain a slightly alkaline pH during the reaction, which minimizes the formation of the highly toxic and explosive hydrazoic acid (HN₃).[15]

Case Study: Angiotensin II Receptor Blockers (ARBs)

The development of ARBs for treating hypertension is a landmark showcase of the tetrazole-for-carboxylic-acid strategy.[16] These drugs, including Losartan, Valsartan, and Candesartan, target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.[1][9]

In early ARB candidates, a carboxylic acid was used to mimic the C-terminal carboxylate of the natural ligand, Angiotensin II. However, these compounds suffered from poor oral bioavailability. Replacing the carboxylic acid with a tetrazole ring was a pivotal breakthrough.[2] In Losartan and other "sartan" drugs, the tetrazole moiety is crucial for high-affinity binding to the AT1 receptor, effectively blocking the actions of Angiotensin II and leading to a reduction in blood pressure.[16][17] This substitution led to compounds with potent activity and, critically, effectiveness after oral administration.[2]

Caption: Simplified Renin-Angiotensin pathway showing the action of ARBs.

A Framework for Decision-Making & Experimental Validation

The decision to implement a tetrazole-for-acid bioisosteric swap should be data-driven. A systematic evaluation of the parent carboxylic acid and the novel tetrazole analog is essential.

Caption: Decision workflow for considering a tetrazole bioisostere.

Protocols for Comparative Analysis

Accurate determination of physicochemical and metabolic properties is essential for a meaningful comparison.

A. Protocol: pKa Determination by Potentiometric Titration

-

Objective: To determine the acid dissociation constant (pKa) of the test compound.

-

Methodology:

-

Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if not readily soluble in water. Prepare a final aqueous solution at a known concentration (e.g., 1-5 mM).

-

Titration: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of NaOH (e.g., 0.1 N), adding small, precise aliquots.

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of NaOH added. The pKa is the pH at which 50% of the compound has been neutralized (the midpoint of the titration curve).

-

B. Protocol: logP Determination by Shake-Flask Method

-

Objective: To determine the n-octanol/water partition coefficient (logP) as a measure of lipophilicity.

-

Methodology:

-

Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.

-

Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a flask.

-

Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).

-

C. Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

-

Objective: To assess the intrinsic clearance of a compound by Phase I metabolic enzymes.

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Thaw pooled HLM on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare an NADPH regenerating system.

-

Incubation: Pre-warm the HLM suspension at 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

-

Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the in vitro half-life (t½) as 0.693/k.

-

Conclusion and Future Perspectives

The bioisosteric replacement of carboxylic acids with tetrazoles is a powerful and well-established strategy in medicinal chemistry.[8] While these two functional groups share key similarities in acidity, their differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be leveraged to fine-tune the properties of a drug candidate.[8][18] The primary advantages of the tetrazole group are its enhanced metabolic stability and increased lipophilicity, which can lead to improved pharmacokinetic profiles.[13] However, researchers must remain vigilant of potential trade-offs, such as a higher desolvation penalty that may negatively impact permeability despite higher logD values, and the larger size of the ring which must be accommodated by the target's binding site.[1][10] A rigorous, data-driven approach, utilizing the comparative experimental protocols outlined herein, is paramount for successfully deploying this strategy to develop safer and more effective therapeutics.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available from: [Link]

-

Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis, 1998(06), 910-914. Available from: [Link]

-

Wang, Y., et al. (2021). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry, 19(34), 7433-7437. Available from: [Link]

-

Organic Chemistry Portal. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Available from: [Link]

-

Shokrani, A., et al. (2018). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Polycyclic Aromatic Compounds, 38(4), 321-329. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Tetrazole: A Versatile Bioisostere in Drug Design. Available from: [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available from: [Link]

-

Singh, H., et al. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 76(3-4), 239-254. Available from: [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available from: [Link]

-

Sharma, P., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry, 14(10), 1935-1942. Available from: [Link]

-

SciSpace. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

-

The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles. Available from: [Link]

-

ResearchGate. (2023). Bioisosteres in Drug Discovery: Focus on Tetrazole. Available from: [Link]

-

Morales-delaRosa, S., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 26(1), 2-25. Available from: [Link]

-

ResearchGate. (2019). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Available from: [Link]

-

Sharma, P., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1373-1381. Available from: [Link]

-

Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(4), 2133-2195. Available from: [Link]

-

Dow, R. L., et al. (2018). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry, 16(43), 8349-8354. Available from: [Link]

-

Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4448. Available from: [Link]

-

De Luca, L. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3298. Available from: [Link]

-

Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4448. Available from: [Link]

-

ResearchGate. (1991). Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. Available from: [Link]

-

ResearchGate. (2020). The bioisosteric similarity of the tetrazole and carboxylate anions: Clues from the topologies of the electrostatic potential and of the electron density. Available from: [Link]

-

Chen, L., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2465-2470. Available from: [Link]

-

Naka, T., et al. (2011). Binding sites of valsartan, candesartan and losartan with angiotensin II receptor 1 subtype by molecular modeling. Journal of Receptor and Signal Transduction Research, 31(4), 275-282. Available from: [Link]

-

Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(4), 2133-2195. Available from: [Link]

-

ResearchGate. (2019). Structures of the angiotensin-II-receptor blockers valsartan or losartan and phosphodiesterase inhibitor cilostazol. Available from: [Link]

-

R Discovery. What are the differences between valsartan and losartan in terms of effectiveness and side effects?. Available from: [Link]

-

R Discovery. What is the equivalence between losartan and valsartan in terms of dosage and effectiveness?. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 12. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 16. nbinno.com [nbinno.com]

- 17. Binding sites of valsartan, candesartan and losartan with angiotensin II receptor 1 subtype by molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Ascendant Role of Fluorinated Phenyltetrazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of a particularly promising class of compounds: fluorinated phenyltetrazoles. By synergistically combining the unique physicochemical properties of the fluorine atom with the metabolically stable tetrazole ring, these derivatives have emerged as potent agents with a broad spectrum of therapeutic potential. This document will elucidate the rationale behind their design, detail their synthesis, and provide a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory activities. Furthermore, we will present detailed experimental protocols for the evaluation of these biological effects and discuss the underlying mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Fusion of Fluorine and the Tetrazole Moiety

The pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge in drug discovery. Two structural motifs that have independently proven their value in this endeavor are the fluorine atom and the tetrazole ring.

The Fluorine Advantage: The introduction of fluorine into a drug candidate can profoundly influence its biological properties. Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to:

-

Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the drug's half-life.

-

Increased Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with target proteins.

-

Modulated Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which can improve membrane permeability and bioavailability.

The Tetrazole Scaffold: The five-membered, nitrogen-rich tetrazole ring is a versatile pharmacophore in medicinal chemistry.[1] It is often employed as a bioisostere for the carboxylic acid group, offering several advantages:

-

Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation.[1]

-

Improved Pharmacokinetics: As a bioisostere of a carboxylic acid, it can enhance lipophilicity and cell membrane permeability.[1]

-

Diverse Biological Activities: Tetrazole derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The combination of these two powerful components in the form of fluorinated phenyltetrazoles has given rise to a class of compounds with significant therapeutic promise. This guide will delve into the specific biological activities that have been uncovered for this exciting molecular architecture.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Fluorinated phenyltetrazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.

Mechanism of Action: Induction of Apoptosis

A key pathway through which these compounds exert their anticancer effects is the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Caspase-3 is a critical executioner caspase, and its activation is a hallmark of apoptosis.

Signaling Pathway: Caspase-Dependent Apoptosis

Caption: Caspase-dependent apoptotic pathway induced by fluorinated phenyltetrazoles.

In Vitro Cytotoxicity Data

The anticancer potential of fluorinated phenyltetrazoles is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit cell growth by 50%, is a key parameter for assessing cytotoxic potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A1 | MCF-7 (Breast) | 52.35 | [3] |

| Compound A2 | MCF-7 (Breast) | 54.81 | [3] |

| Compound B1 | MCF-7 (Breast) | 53.9 | [3] |

| Compound B3 | MCF-7 (Breast) | 54.1 | [3] |

| Compound a1 | MCF-7 (Breast) | 5.84 µg/mL | [4] |

| Compound a1 | MDA-MB-231 (Breast) | 5.01 µg/mL | [4] |

| Compound a1 | HCT-116 (Colon) | 5.57 µg/mL | [4] |

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

This protocol describes a general method for the synthesis of a 1,5-disubstituted tetrazole.

Materials:

-

N-(2-fluorophenyl)benzamide

-

Sodium Azide (NaN₃)

-

Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) (EuFOD)

-

Acetonitrile (CH₃CN), dry

Procedure:

-

To a solution of N-(2-fluorophenyl)benzamide (1 mmol) in dry acetonitrile (4 mL), add sodium azide (2 mmol) and EuFOD (2 mmol).

-

Reflux the reaction mixture with stirring for 43-44 hours, ensuring moisture is excluded.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-fluorophenyl)-5-phenyl-1H-tetrazole.[5]

Characterization Data:

-

¹H-NMR (500 MHz, CDCl₃), δ (ppm): 7.26 (t, J= 9.1 Hz, 1H), 7.36-7.36 (m, 3H), 7.44 (t, J= 7.5 Hz, 1H), 7.52 (td, J= 8.0 Hz, J= 1.5 Hz, 1H), 7.56 (d, J= 7.5 Hz, 2H), 7.55-7.62 (m, 2H).[5]

-

¹³C-NMR (125 MHz, CDCl₃), δc (ppm): 157.12, 155.10, 154.72, 132.93, 132.89, 131.48, 129.01, 128.32, 128.12, 125.48, 125.43, 123.32, 122.76, 122.68, 117.42 and 117.27.[5]

-

¹⁹F-NMR (470 MHz, CDCl₃), δF (ppm): -120.48 (m).[5]

This protocol outlines the steps for determining the cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow: Anticancer Screening

Caption: Workflow for the synthesis and anticancer evaluation of fluorinated phenyltetrazoles.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated phenyltetrazoles have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.

Spectrum of Activity

These compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as some fungal species. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 1 | Staphylococcus aureus (clinical) | 0.8 | [6] |

| Compound 2 | Staphylococcus aureus (clinical) | 0.8 | [6] |

| Compound 3 | Staphylococcus aureus (clinical) | 0.8 | [6] |

| Compound 107 | Staphylococcus aureus | 10.67 | [7] |

| Compound 107 | Escherichia coli | 12.82 | [7] |

| Compound 107 | Candida albicans | 21.44 | [7] |

| Compound 106 | Staphylococcus aureus | 16 | [7] |

| Compound 106 | Escherichia coli | 16 | [7] |

| Compound 106 | Candida albicans | 16 | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth only)

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (inoculum with a known effective antibiotic) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and even cancer. Fluorinated phenyltetrazoles have shown promise as anti-inflammatory agents, potentially by inhibiting key inflammatory pathways.

Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is a hallmark of many inflammatory diseases.[8] Some fluorinated phenyltetrazoles may exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by fluorinated phenyltetrazoles.

In Vivo Anti-inflammatory Data

The anti-inflammatory activity of these compounds can be assessed in vivo using animal models of inflammation, such as the carrageenan-induced paw edema model in rats.

| Compound ID | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |

| Indomethacin (Standard) | 10 | ~80% | [6] |

| Compound 9b | 50 | ~80% | [6] |

| Compound 10b | 50 | ~80% | [6] |

Note: The data for compounds 9b and 10b are for fluorinated fused quinazolines, suggesting the potential anti-inflammatory activity of fluorinated heterocyclic compounds. Further studies are needed to specifically evaluate fluorinated phenyltetrazoles in this model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a common method for evaluating the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar rats (150-200 g)

-

Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Carrageenan solution (1% w/v in saline)

-

Pletysmometer

Procedure:

-

Divide the rats into groups: control (vehicle), standard, and test compound groups (at different doses).

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated phenyltetrazoles is highly dependent on the nature and position of substituents on the phenyl ring.

-

Anticancer Activity: The position of the fluorine atom on the phenyl ring can significantly impact cytotoxicity. For instance, some studies suggest that meta-positioning of fluorine may lead to higher toxicity towards normal cells, which is undesirable for an anticancer agent.[3]

-

Antimicrobial Activity: The presence of specific substituents on the phenyl ring can enhance antimicrobial potency. For example, dichloro substitution has been shown to result in potent antibacterial activity.[7] The addition of hydrophilic or protic substituents tends to decrease activity.[7]

Conclusion and Future Directions

Fluorinated phenyltetrazoles represent a versatile and promising scaffold in the field of medicinal chemistry. Their demonstrated anticancer, antimicrobial, and emerging anti-inflammatory activities underscore their potential for the development of novel therapeutics. The synergistic combination of the unique properties of fluorine and the stability of the tetrazole ring provides a powerful platform for fine-tuning pharmacological profiles.

Future research in this area should focus on:

-

Elucidation of specific molecular targets for the observed biological activities.

-

In-depth structure-activity relationship studies to optimize potency and selectivity.

-

Comprehensive in vivo studies to evaluate the efficacy and safety of lead compounds.

-

Exploration of other potential therapeutic applications , such as antiviral and neuroprotective agents.

The continued investigation of fluorinated phenyltetrazoles holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]

-

Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. (n.d.). National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

-

Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation. (n.d.). Arabian Journal of Chemistry. Retrieved December 30, 2025, from [Link]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

-

Tetrazoles: Structure and Activity Relationship as Anticancer Agents. (n.d.). Bentham Science. Retrieved December 30, 2025, from [Link]

-

The designed scaffold containing fluorinated flavone and tetrazole as a main backbone. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats. (2022). PubMed. Retrieved December 30, 2025, from [Link]

-

Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. (2022). Semantic Scholar. Retrieved December 30, 2025, from [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

-

Synthesis and Antibiotic Activity of 1-(2-Fluorphenyl)-5-phenyl-1H- tetrazole and 1-(2-chlorophenyl). (2025). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved December 30, 2025, from [Link]

-

Tetrazoles: Structure and Activity Relationship as Anticancer Agents. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Role of NF-κB transcriptional factor activation during chronic fluoride intoxication in development of oxidative-nitrosative stress in rat's gastric mucosa. (2020). PubMed. Retrieved December 30, 2025, from [Link]

-

Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2016). PubMed. Retrieved December 30, 2025, from [Link]

-

Synthesis and anti-inflammatory study of novel fluorobenzothiazole derivatives. (2017). ResearchGate. Retrieved December 30, 2025, from [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

-

Fluorinated s-triazinyl piperazines as antimicrobial agents. (2011). PubMed. Retrieved December 30, 2025, from [Link]

-

Synthesis and in vitro antimicrobial evaluation of novel fluorine-containing 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles and 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Tetrazole Derivatives as Promising Anticancer Agents. (n.d.). PubMed. Retrieved December 30, 2025, from [Link]

-

(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PubMed. Retrieved December 30, 2025, from [Link]

-